molecular formula C28H33N7O9 B065129 Ac-WEHD-CHO CAS No. 189275-71-6

Ac-WEHD-CHO

Cat. No.: B065129
CAS No.: 189275-71-6
M. Wt: 611.6 g/mol
InChI Key: ZSZYUXBVDPGGGX-QGQQZZQASA-N
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Description

It is primarily known for its role as a reversible, cell-permeable inhibitor of caspase-1, caspase-4, caspase-5, and caspase-14 . Caspases are a family of cysteine proteases involved in apoptosis and inflammation, making Ac-WEHD-CHO a valuable tool in studying these biological processes.

Mechanism of Action

Target of Action

Ac-WEHD-CHO is a peptide-based inhibitor that primarily targets the caspase family of cysteine proteases . Specifically, it inhibits caspase-1, -4, -5, and -14 . Caspases play a central role in inflammation and mammalian apoptosis .

Mode of Action

This compound interacts with its targets (caspases) by forming favorable hydrophobic interactions in two separate hydrophobic regions of the binding site . The side chains of P4 Ile and Tyr form hydrophobic interactions with caspase-3 residues Trp206 and Trp214 within a non-polar pocket of the S4 subsite . These interactions of hydrophobic P4 residues are distinct from those for polar P4 Asp, which indicates the adaptability of caspase-3 for binding diverse P4 residues .

Biochemical Pathways

The caspase family of cysteine proteases, which includes 11 homologues of human origin, are important mediators of both inflammation, where they are involved in the production of several inflammatory cytokines, and apoptosis, where they participate in signaling and effector pathways . This compound, as an inhibitor of certain caspases, can affect these biochemical pathways.

Pharmacokinetics

It is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of caspases by this compound can prevent the release of certain inflammatory cytokines and interfere with apoptosis . This can have various molecular and cellular effects, depending on the specific context and the cells involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to store the compound in a cool, dry place, protected from light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-WEHD-CHO involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid, tryptophan (Trp), is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, glutamic acid (Glu), is coupled to the growing chain. This process is repeated for histidine (His) and aspartic acid (Asp).

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

    Aldehyde Formation: The terminal aspartic acid is converted to an aldehyde group, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ac-WEHD-CHO primarily undergoes reactions typical of peptide aldehydes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ac-WEHD-CHO is widely used in scientific research due to its ability to inhibit specific caspases. Its applications include:

    Chemistry: Studying the specificity and activity of caspases.

    Biology: Investigating the role of caspases in apoptosis and inflammation.

    Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

    Industry: Developing assays for drug screening and validation

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity and potency for caspase-1, caspase-4, caspase-5, and caspase-14. Its optimal recognition sequence (Trp-Glu-His-Asp) differs from other inhibitors, making it a valuable tool for studying specific caspase-mediated processes .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)/t18-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZYUXBVDPGGGX-QGQQZZQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for Ac-WEHD-CHO in inhibiting caspases?

A1: this compound acts as a reversible inhibitor of caspases. While not explicitly stated in the provided abstracts, peptide aldehydes like this compound are known to interact with the catalytic cysteine residue within the active site of caspases. This interaction is thought to form a reversible hemiacetal or thiohemiacetal adduct, blocking the enzyme's ability to cleave its natural substrates [].

Q2: Have there been any studies investigating the structural basis for this compound's interaction with caspases?

A3: While the provided abstracts don't directly address this compound's structural interactions, research using similar peptide analogs has provided insights. For instance, studies using Ac-DEVD-CHO, a close analog, have shown that the Asp residue at the P4 position plays a significant role in binding to the S4 pocket of caspases like caspase-7 []. This suggests that the Trp residue (W) at the P4 position of this compound might also significantly influence its binding affinity and selectivity for different caspases.

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